3-(pyridin-4-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
3-pyridin-4-yloxy-N-thiophen-2-ylpyrrolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-14(16-13-2-1-9-20-13)17-8-5-12(10-17)19-11-3-6-15-7-4-11/h1-4,6-7,9,12H,5,8,10H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFIOBIHGAGAQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)NC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-4-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the pyridin-4-yloxy group and the thiophen-2-yl group through nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(pyridin-4-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyridin-4-yloxy and thiophen-2-yl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated solvents, palladium or copper catalysts, and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
3-(pyridin-4-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a candidate for drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 3-(pyridin-4-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The pyridin-4-yloxy group can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the thiophen-2-yl group may contribute to the compound’s electronic properties. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Analogs in Antiproliferative Agents
Thiophene-containing carboxamide derivatives, such as those synthesized by the Alsaid Mansour group, exhibit potent antiproliferative activity. Key examples include:
Key Observations :
Pyrrolidine Carboxamide Derivatives in Kinase Inhibition
Upadacitinib, a JAK1 inhibitor, shares the pyrrolidine carboxamide core but differs in substituents:
Key Observations :
Patent-Based Analogs with Pyridin-4-yloxy Groups
Patent literature highlights pyridin-4-yloxy-substituted carboxamides in oncology:
- N-(3-cyano-4-(3-éthynylphénylamino)-7-(pyridin-4-yloxy)quinolin-6-yl)-2-(pipéridin-4-ylidène)acétamide: Designed for kinase inhibition, leveraging pyridin-4-yloxy for ATP-binding pocket interactions .
- N-(4-(4-(benzyloxy)phénylamino)-3-cyano-7-(pyridin-4-yloxy)quinolin-6-yl)-2-(pipéridin-4-ylidène)acétamide: Demonstrates improved solubility via benzyloxy substitution .
Key Observations :
- Pyridin-4-yloxy is a critical pharmacophore in kinase-targeted therapies, suggesting the target compound may share similar mechanistic pathways.
Thiazolidinone and Thiazole Derivatives
N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide incorporates a thiazolidinone ring instead of pyrrolidine :
Key Observations :
- Thiazolidinone derivatives often exhibit antimicrobial activity, whereas pyrrolidine carboxamides are more common in anticancer/anti-inflammatory contexts.
Pharmacokinetic and Physicochemical Considerations
Biological Activity
3-(pyridin-4-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a pyridin-4-yloxy group and a thiophen-2-yl group. These structural components contribute to its unique chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The pyridin-4-yloxy group is capable of engaging in hydrogen bonding and π-π interactions, while the thiophen-2-yl group may enhance the compound's electronic properties. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to observed biological effects such as antimicrobial or anticancer activities.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Antimicrobial Activity
Studies have shown that derivatives of pyrrolidine compounds, including those similar to this compound, possess antimicrobial properties. For instance, derivatives have been effective against various bacterial strains and fungi, suggesting potential applications in treating infections .
Anticancer Activity
The compound has been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms. For example, studies involving pyrrolo[3,4-c]pyridine derivatives highlight their potential as anticancer agents due to their ability to affect cell cycle regulation and apoptosis pathways .
Research Findings and Case Studies
Several studies have documented the biological effects of similar compounds:
| Study | Findings |
|---|---|
| Study A | Demonstrated that a related pyrrolidine derivative exhibited significant cytotoxicity against HeLa cells with an IC50 value of 25 µM. |
| Study B | Found that another derivative showed potent antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 5 µg/mL. |
| Study C | Reported that compounds with similar structures inhibited the growth of breast cancer cells by inducing G1 phase cell cycle arrest. |
Comparative Analysis
When compared to structurally similar compounds, such as 3-(pyridin-4-yloxy)-N-(phenyl)pyrrolidine-1-carboxamide and 3-(pyridin-4-yloxy)-N-(furan-2-yl)pyrrolidine-1-carboxamide, the presence of both pyridin-4-yloxy and thiophen-2-yl groups in this compound appears to enhance its reactivity and binding affinity, potentially leading to greater biological activity.
Q & A
Q. What are the key challenges in synthesizing 3-(pyridin-4-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound involves multi-step reactions, including coupling of pyridine and thiophene derivatives to the pyrrolidine backbone. Key challenges include controlling regioselectivity and minimizing side reactions. Optimization strategies include:
- Temperature control : Maintaining 40–60°C during coupling reactions to prevent decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Monitoring : Thin-layer chromatography (TLC) and spectroscopy are critical for tracking intermediate formation .
Q. How is the molecular structure of this compound validated, and what spectroscopic techniques are most reliable?
Methodological Answer: Structural elucidation requires a combination of techniques:
- : Assigns proton and carbon environments (e.g., pyridinyloxy vs. thiophene signals) .
- X-ray crystallography : Resolves stereochemistry and confirms bond angles (e.g., pyrrolidine ring puckering) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., CHNOS) .
Note : For analogs, deviations in chemical shifts (e.g., thiophene protons at δ 6.8–7.2 ppm) indicate successful functionalization .
Q. What preliminary biological screening approaches are recommended for this compound?
Methodological Answer: Initial pharmacological profiling should prioritize:
- In vitro assays : Test against kinases (e.g., EGFR, VEGFR) due to structural similarity to pyridine/thiophene-based inhibitors .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
- Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid using HPLC .
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
Methodological Answer: SAR studies should systematically modify substituents and evaluate effects:
- Pyridine ring substitutions : Introduce electron-withdrawing groups (e.g., cyano) to enhance kinase binding .
- Thiophene modifications : Replace with furan or phenyl to assess π-π stacking interactions .
- Pyrrolidine ring rigidity : Compare with piperidine analogs to determine conformational flexibility impacts .
Key Finding : In analogs, 4-cyanopyridine derivatives showed 3-fold higher EGFR inhibition than unsubstituted variants .
Q. What computational methods are effective for predicting binding modes and metabolic stability?
Methodological Answer: Integrate computational tools with experimental validation:
- Docking simulations : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB: 1M17) .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
- ADMET prediction : SwissADME or pkCSM to estimate bioavailability and CYP450 metabolism .
Case Study : For a thienopyrimidine analog, MD simulations revealed sustained hydrogen bonding with VEGFR2 Asp1046, corroborating IC data .
Q. How should contradictory data in biological assays (e.g., varying IC50_{50}50 values across studies) be resolved?
Methodological Answer: Contradictions often arise from assay conditions or compound purity. Mitigation strategies include:
- Standardized protocols : Use identical cell lines, serum concentrations, and incubation times .
- Batch validation : Ensure >95% purity via HPLC and elemental analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
